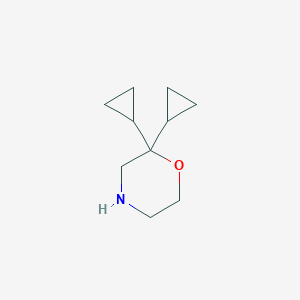

2,2-Dicyclopropylmorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dicyclopropylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-2-8(1)10(9-3-4-9)7-11-5-6-12-10/h8-9,11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFUZBGFRJWLRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CNCCO2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Chemistry of 2,2 Dicyclopropylmorpholine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular geometry, and energy. For a molecule like 2,2-Dicyclopropylmorpholine, techniques such as Density Functional Theory (DFT) and ab initio methods would be the primary tools for investigation.

Electronic Structure and Bonding Analysis (e.g., DFT, Ab Initio Methods)

The electronic structure of this compound would be primarily determined by the interplay of the morpholine (B109124) ring and the two cyclopropyl (B3062369) substituents at the C2 position. DFT methods, particularly with hybrid functionals like B3LYP, are well-suited for this type of analysis, offering a balance between computational cost and accuracy. nih.gov

An analysis would typically involve:

Molecular Orbital (MO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For morpholine, the HOMO is typically localized on the nitrogen atom, reflecting its nucleophilic character. researchgate.net In this compound, it would be important to determine how the strained cyclopropyl rings, known for their unique electronic properties, influence the energy and distribution of these frontier orbitals. The presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less nucleophilic than similar secondary amines like piperidine. wikipedia.org

Electron Density and Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This reveals the polarity of bonds and identifies electrophilic and nucleophilic centers. The nitrogen atom is expected to be the most electronegative center, though its nucleophilicity is tempered by the adjacent oxygen. researchgate.net

Bonding Analysis: The unique "bent" bonds of the cyclopropyl groups would be a key area of investigation. Quantum Theory of Atoms in Molecules (QTAIM) could be employed to characterize the bond paths and electron density at the bond critical points, providing insight into the nature and strength of the C-C bonds within the cyclopropyl rings and their connection to the morpholine core.

Illustrative Data: Calculated Electronic Properties of Morpholine

| Property | Calculated Value (Illustrative) | Description |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital energy, related to the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Lowest Unoccupied Molecular Orbital energy, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Energy difference between HOMO and LUMO, indicating chemical reactivity and electronic stability. |

| Dipole Moment | 1.8 D | A measure of the overall polarity of the molecule. |

| Partial Charge on Nitrogen (N) | -0.45 e | Natural Bond Orbital (NBO) charge, indicating a significant negative charge localization on the nitrogen. |

| Partial Charge on Oxygen (O) | -0.38 e | NBO charge, showing negative charge localization due to the high electronegativity of oxygen. |

Note: This table is a hypothetical representation for this compound, based on general principles and data for the parent morpholine compound.

Conformational Analysis and Energy Landscapes

The flexibility of the six-membered morpholine ring is a key determinant of its chemical behavior. Like cyclohexane, morpholine predominantly adopts a chair conformation. nih.govacs.org The introduction of two bulky dicyclopropyl groups at the C2 position would significantly influence the conformational preferences and the energy landscape of the molecule.

Computational studies on morpholine itself have identified two stable chair conformers: one with the N-H proton in an equatorial position (Chair-Eq) and another with it in an axial position (Chair-Ax). nih.govresearchgate.net Experimental and theoretical work has shown the equatorial conformer to be more stable. nih.govacs.org For this compound, the primary conformational questions would revolve around:

Ring Conformation: Whether the morpholine ring still favors a chair conformation or if a twist-boat form becomes more accessible due to the steric bulk of the substituents. Ab initio calculations on morpholine have shown the chair conformers to be significantly lower in energy than skew-boat conformers. researchgate.net

Orientation of Cyclopropyl Groups: The rotational orientation of the two cyclopropyl groups relative to the morpholine ring would create multiple potential conformers. A relaxed potential energy surface scan, rotating the dihedral angles around the bonds connecting the cyclopropyl groups to the ring, would be performed to identify the lowest energy structures.

Energy Barriers: The energy barriers for ring inversion (chair-to-chair interconversion) would likely be higher than in unsubstituted morpholine due to the steric hindrance imposed by the dicyclopropyl groups during the transition through a half-chair or boat-like state.

Illustrative Data: Relative Energies of Morpholine Conformers

| Conformer | Method/Basis Set (Example) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Chair-Eq | B3LYP/aug-cc-pVTZ | 0.00 | ~75% |

| Chair-Ax | B3LYP/aug-cc-pVTZ | 0.5 - 1.0 | ~25% |

| Twist-Boat | B3LYP/aug-cc-pVTZ | > 5.0 | < 1% |

Note: This table is based on published data for the parent morpholine molecule and serves as an illustrative example. The actual energy differences for this compound would be different due to the presence of the dicyclopropyl groups. nih.govresearchgate.net

Reaction Mechanism Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, identifying intermediates, and predicting the feasibility of a transformation.

Transition State Characterization and Reaction Pathway Prediction

For any reaction involving this compound, for instance, its N-alkylation or its reaction as a nucleophile, computational methods can map out the entire reaction coordinate. This involves:

Locating Stationary Points: The geometries of reactants, products, and any intermediates are optimized to find their lowest energy structures.

Transition State (TS) Searching: Specialized algorithms are used to locate the transition state, which is the maximum energy point along the minimum energy path connecting reactants and products. A key feature of a true TS is that it has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state, ensuring that the located TS correctly connects the desired reactants and products.

For example, in a study of morpholine decomposition, potential energy surfaces were mapped out to understand the plausible reaction pathways, showing that an intramolecular hydrogen shift is a dominant mechanism. acs.orgnih.gov A similar approach could be applied to understand the stability and potential rearrangement reactions of the dicyclopropyl groups in this compound under various conditions.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

Once the reaction pathway and transition states are characterized, key kinetic and thermodynamic parameters can be calculated.

Thermodynamics: The difference in the Gibbs free energy (ΔG) between products and reactants determines the spontaneity of a reaction. Calculations would provide the enthalpy (ΔH) and entropy (ΔS) of the reaction, allowing for the determination of ΔG at different temperatures.

Kinetics: The activation energy (Ea), which is the energy difference between the transition state and the reactants, is the primary determinant of the reaction rate. Using Transition State Theory (TST), the rate constant (k) can be estimated. For the decomposition of morphyl radicals, activation energies were predicted to be in the range of 20–40 kcal/mol. acs.orgnih.gov For a reaction involving this compound, the steric hindrance from the cyclopropyl groups could be expected to increase the activation energy for reactions at the nitrogen center compared to unsubstituted morpholine.

Illustrative Data: Hypothetical Reaction Profile for N-Protonation

| Parameter | Calculated Value (Illustrative) | Significance |

| ΔH (Enthalpy of Reaction) | -25 kcal/mol | Indicates an exothermic reaction. |

| ΔG (Gibbs Free Energy) | -15 kcal/mol | Indicates a spontaneous reaction under standard conditions. |

| Ea (Activation Energy) | 2 kcal/mol | A very low barrier, suggesting a fast, diffusion-controlled reaction rate. |

| Imaginary Frequency of TS | -450 cm⁻¹ | Confirms the structure is a true first-order saddle point (transition state). |

Note: This table presents a hypothetical thermodynamic and kinetic profile for a simple acid-base reaction. Actual values would require specific quantum chemical calculations for this compound.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. MD simulations would be particularly useful for understanding this compound in a condensed phase (e.g., in a solvent like water or an organic solvent).

An MD simulation involves:

Force Field Parameterization: A classical force field, which is a set of equations and parameters describing the potential energy of the system, is chosen. For a novel molecule like this compound, new parameters might need to be developed to accurately describe the dicyclopropyl groups.

System Setup: The molecule is placed in a simulation box, often filled with solvent molecules to mimic realistic conditions.

Simulation: Newton's equations of motion are solved iteratively for every atom in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve over time (typically nanoseconds to microseconds).

From the resulting trajectory, one can analyze:

Conformational Dynamics: How the molecule samples different conformations over time, including ring flips and rotation of the cyclopropyl groups. This provides a more realistic picture than static energy calculations.

Solvation Structure: How solvent molecules arrange themselves around the solute, particularly around the polar N-H and O groups, through the calculation of radial distribution functions.

Transport Properties: Properties like the diffusion coefficient can be calculated, which is relevant for understanding its behavior in solution.

MD simulations have been used to study the stability of morpholine-containing ligands within the active sites of proteins, confirming stable interactions over simulation times of 100 nanoseconds. nih.govnih.gov A similar approach could be used to study how this compound might interact with biological targets.

Dynamics and Interactions in Solvent Systems

Molecular Dynamics (MD) simulations are a primary tool for understanding the behavior of molecules in solution, revealing how they interact with solvent molecules and how these interactions influence their conformational dynamics. researchgate.net For this compound, the dynamics in a solvent system would be dictated by the interplay between its hydrophilic morpholine core and its bulky, hydrophobic dicyclopropyl substituents.

The morpholine moiety is capable of forming hydrogen bonds with protic solvents like water. researchgate.net The nitrogen atom can act as a hydrogen bond acceptor, and the oxygen atom also serves as a hydrogen bond acceptor, influencing the molecule's solubility and the local solvent structure. mdpi.com MD simulations of simple morpholine derivatives in aqueous solutions have been used to calculate properties such as radial distribution functions (RDFs) and mean square displacement (MSD), which provide insights into the structuring of water molecules around the solute and its diffusion characteristics. researchgate.net

Ligand-Receptor Binding Simulations (if applicable in SAR/Pharmacology)

While specific structure-activity relationship (SAR) or pharmacological studies for this compound are not documented in available research, its structural motifs are relevant in medicinal chemistry. Ligand-receptor binding simulations, typically involving molecular docking and MD, are used to predict and analyze how a molecule might interact with a biological target. researchgate.netnih.gov

Molecular Docking: This technique would be the first step to predict the preferred binding orientation of this compound within a receptor's active site. nih.gov The morpholine ring is a common pharmacophore that can enhance pharmacokinetic properties. mdpi.com Its nitrogen atom can serve as a hydrogen bond acceptor or, if protonated, form a key salt bridge with acidic residues like aspartate or glutamate. semanticscholar.org The ether oxygen can also accept hydrogen bonds. The dicyclopropyl groups would likely occupy hydrophobic pockets within the binding site, forming van der Waals interactions with nonpolar amino acid residues.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted binding pose over time (e.g., over a 100-ns simulation period). researchgate.net These simulations provide a dynamic view of the ligand-receptor complex, revealing the flexibility of the ligand and the protein, the persistence of key interactions, and the role of water molecules in mediating binding. nih.govresearchgate.net For a molecule like this compound, simulations could confirm whether the interactions made by the morpholine ring are stable and how the bulky dicyclopropyl groups anchor the ligand in a hydrophobic sub-pocket. mdpi.comsemanticscholar.org

The combination of these computational methods helps in understanding the molecular basis of a compound's potential biological activity and guides the design of new derivatives with improved potency and selectivity. mdpi.comsemanticscholar.org

In Silico Prediction of Molecular Behavior and Properties

In silico methods are used to predict a wide range of molecular properties from chemical structure alone, which is essential for the early-stage evaluation of novel compounds. nih.govnih.gov These predictions rely on quantitative structure-property relationship (QSPR) models and quantum chemical calculations. researchgate.netnih.gov

Physicochemical and ADMET Properties: A variety of molecular descriptors can be calculated for this compound to predict its physicochemical properties and its likely Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. researchgate.netnih.gov Key descriptors include molecular weight (MW), the logarithm of the octanol-water partition coefficient (LogP) as a measure of lipophilicity, and the topological polar surface area (TPSA). These are often evaluated against criteria like Lipinski's Rule of Five to assess potential "drug-likeness". researchgate.net

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C10H17NO | Basic atomic composition of the molecule. |

| Molecular Weight | 167.25 g/mol | Influences absorption and distribution; generally <500 for oral drugs. |

| LogP (Octanol/Water) | 1.8 - 2.2 (estimated) | Indicates lipophilicity, affecting solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | Relates to hydrogen bonding potential and cell permeability. |

| Hydrogen Bond Donors | 1 | The secondary amine (N-H) group. |

| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms. |

| Rotatable Bonds | 1 | Indicates molecular flexibility. |

Quantum Chemical Calculations: Quantum chemistry methods, such as Density Functional Theory (DFT), are employed to compute the electronic properties of a molecule. sci-hub.semdpi.com These calculations provide a deeper understanding of molecular structure, stability, and reactivity. mdpi.com For this compound, these methods could be used to determine a range of electronic and structural parameters.

| Parameter | Description |

|---|---|

| Optimized Molecular Geometry | Predicts the most stable 3D arrangement of atoms, including bond lengths and angles. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack. sci-hub.se |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied and Lowest Unoccupied Molecular Orbitals. Their energy gap (Egap) is an indicator of chemical reactivity and electronic transitions. nih.gov |

| Mulliken Atomic Charges | Calculates the partial charge on each atom, offering insight into local polarity and potential interaction sites. sci-hub.se |

| Dipole Moment | Provides a measure of the overall polarity of the molecule, which influences its interaction with other polar molecules and external electric fields. |

| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer, hyperconjugation, and intramolecular interactions, providing a detailed picture of the electronic structure. nih.gov |

These computational predictions serve as a valuable foundation for guiding further experimental investigation into the chemistry and potential applications of this compound.

Structure Activity Relationship Sar Studies of 2,2 Dicyclopropylmorpholine and Its Analogs

Principles of Quantitative Structure-Activity Relationships (QSAR) in Compound Design

Quantitative Structure-Activity Relationship (QSAR) is a computational and mathematical modeling approach used to predict the biological activity of chemical compounds based on their physicochemical properties and molecular structures. The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are correlated with changes in their molecular features.

The process of developing a QSAR model involves several key steps:

Data Set Selection: A training set of molecules with known structures and measured biological activities (e.g., IC50, Ki) is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can range from simple properties like molecular weight and logP (a measure of lipophilicity) to more complex 2D and 3D descriptors representing topology, electronic properties, and spatial arrangement.

Model Development: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is generated that correlates the descriptors (predictor variables) with the biological activity (response variable). The general form of a QSAR model can be expressed as: Activity = f (molecular descriptors) + error

Model Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., cross-validation) and, most importantly, external validation with a set of compounds not used in the model's creation.

QSAR models are powerful tools in drug design, enabling researchers to prioritize the synthesis of new compounds, predict the activity of virtual molecules, and gain insight into the molecular features that drive biological activity.

Identification of Key Pharmacophoric Features within the 2,2-Dicyclopropylmorpholine Core

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. Identifying the pharmacophore of the this compound core is a critical step in understanding its mechanism of action and designing more potent analogs.

This process, typically part of ligand-based drug design, involves:

Conformational Analysis: Determining the low-energy, biologically relevant three-dimensional shapes of a set of active analogs.

Feature Identification: Defining key chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable centers.

Superposition and Model Generation: Aligning the active molecules and identifying the common spatial arrangement of pharmacophoric features. This common arrangement constitutes the pharmacophore hypothesis.

For the this compound core, one might hypothesize the following potential pharmacophoric features:

The morpholine (B109124) oxygen could act as a crucial hydrogen bond acceptor.

The morpholine nitrogen could be a hydrogen bond acceptor or a basic center that interacts with an acidic residue in the target. Substituents on this nitrogen could be modified to introduce additional pharmacophoric features.

The gem-dicyclopropyl group at the C2 position likely represents a significant hydrophobic feature, contributing to binding through van der Waals interactions within a hydrophobic pocket of the target protein. Its rigid and well-defined shape could be critical for selectivity.

To illustrate how SAR data informs a pharmacophore model, consider the following hypothetical data for a series of this compound analogs.

| Compound | R1 (at N4) | Modification to Core | Hypothetical Activity (IC50, nM) | Inferred Pharmacophoric Importance |

|---|---|---|---|---|

| 1 (Parent) | -H | None | 150 | Baseline activity |

| 2 | -CH3 | None | 120 | Small alkyl group tolerated/slightly favorable |

| 3 | -CH2Ph | None | 25 | Aromatic/hydrophobic group at N4 is critical |

| 4 | -H | Oxygen replaced with Sulfur (Thiomorpholine) | >1000 | Morpholine oxygen is a key HBA |

| 5 | -CH2Ph | Cyclopropyl (B3062369) groups replaced with Methyl groups | 500 | Bulky, hydrophobic dicyclopropyl group is essential |

From this hypothetical data, a pharmacophore model would emerge requiring: 1) a hydrogen bond acceptor at the position of the morpholine oxygen, 2) a large hydrophobic feature corresponding to the dicyclopropyl moiety, and 3) a hydrophobic/aromatic feature attached to the morpholine nitrogen.

Computational Approaches to SAR Elucidation (e.g., Molecular Docking, Ligand-Based and Receptor-Based Design)

Computational chemistry provides indispensable tools for elucidating the SAR of novel compounds like this compound. These approaches are broadly categorized as ligand-based or receptor-based.

Ligand-Based Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the information from a set of known active and inactive molecules to develop a model. Pharmacophore modeling, as described above, is a primary example of ligand-based design. nih.govmdpi.com Another key method is 3D-QSAR, such as Comparative Molecular Field Analysis (CoMFA), which aligns a series of analogs and correlates their 3D steric and electrostatic fields with biological activity to create a predictive model.

Receptor-Based Design: When the crystal structure of the target protein is available, receptor-based methods can provide detailed insights into the binding interactions. nih.gov

Molecular Docking: This is a primary technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. nih.govnih.gov An algorithm "docks" the ligand into the receptor's active site in various conformations and scores them based on how well they fit and the strength of their intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions). eurekaselect.commdpi.com This allows for the virtual screening of compound libraries and provides a structural basis for observed SAR. For instance, docking could reveal that the dicyclopropyl group fits perfectly into a specific hydrophobic pocket, explaining its importance for activity.

An illustrative molecular docking study on hypothetical analogs might yield the following results:

| Compound | Modification | Predicted Binding Affinity (Docking Score, kcal/mol) | Key Interactions Observed in Model |

|---|---|---|---|

| 3 | N-benzyl | -9.5 | H-bond (Morpholine O), Hydrophobic (Dicyclopropyl), Pi-stacking (Benzyl) |

| 6 | N-cyclohexylmethyl | -8.8 | H-bond (Morpholine O), Hydrophobic (Dicyclopropyl), Hydrophobic (Cyclohexyl) |

| 7 | N-(4-fluorobenzyl) | -9.9 | H-bond (Morpholine O), Hydrophobic (Dicyclopropyl), Pi-stacking & H-bond (Fluorobenzyl) |

| 8 | N-acetyl | -6.2 | H-bond (Morpholine O), Hydrophobic (Dicyclopropyl) |

These hypothetical results suggest that a larger hydrophobic or aromatic substituent on the nitrogen enhances binding affinity, and that specific electronic modifications (like the fluorine in Compound 7) could introduce additional favorable interactions.

Impact of Steric and Electronic Modifications on Biological Activity

Systematic modification of the this compound scaffold is the practical application of SAR exploration. The goal is to modulate potency, selectivity, and pharmacokinetic properties by altering the steric and electronic characteristics of the molecule.

Steric Modifications: These involve changing the size and shape of the molecule or its substituents.

On the Dicyclopropyl Group: Replacing the cyclopropyl rings with smaller (e.g., methyl) or larger, more flexible (e.g., cyclopentyl) groups would probe the size and shape constraints of the hydrophobic binding pocket. The rigidity of the spiro-dicyclopropyl system might be a key feature for high-affinity binding, and altering it could lead to a significant loss of activity.

On the Morpholine Ring: Adding substituents at the C3, C5, or C6 positions could introduce new interactions or create steric clashes with the receptor, providing a 3D map of the binding site.

On the Nitrogen (N4) Substituent: As seen in the hypothetical tables, varying the size and shape of this group is a common and effective strategy for optimizing activity.

Electronic Modifications: These involve altering the electron distribution within the molecule, which can affect non-covalent binding interactions and properties like pKa.

If an aromatic ring is introduced (e.g., an N-benzyl group), its electronic nature can be fine-tuned by adding electron-withdrawing groups (e.g., -Cl, -CF3, -NO2) or electron-donating groups (e.g., -CH3, -OCH3, -NH2) at different positions.

An electron-withdrawing group could enhance a pi-stacking interaction or make a nearby proton more acidic, while an electron-donating group could increase the basicity of the morpholine nitrogen or enhance a cation-pi interaction.

The following table provides an integrated, illustrative example of how these modifications would be analyzed in a typical SAR study.

| Compound | R Group (at N4) | Modification Type | cLogP | Molecular Weight | Hypothetical IC50 (nM) |

|---|---|---|---|---|---|

| 3 | -CH2-Ph | Steric (Aromatic) | 3.8 | 257.38 | 25 |

| 7 | -CH2-(4-F-Ph) | Electronic (EWG) | 4.0 | 275.37 | 15 |

| 9 | -CH2-(4-MeO-Ph) | Electronic (EDG) | 3.7 | 287.41 | 35 |

| 10 | -CH2-(2-Cl-Ph) | Steric (ortho-sub) & Electronic (EWG) | 4.4 | 291.83 | 90 |

| 11 | -C(O)-Ph | Electronic (Amide) | 3.2 | 271.37 | 250 |

This hypothetical data illustrates that a para-fluoro substitution (Compound 7) is electronically favorable, while a methoxy (B1213986) group (Compound 9) is slightly less active. An ortho-chloro group (Compound 10) introduces steric hindrance that reduces activity despite its favorable electronic properties. Finally, changing the linker to an amide (Compound 11) significantly alters the electronics and conformation, leading to a loss of potency.

Through these iterative cycles of design, synthesis, and testing, guided by computational models and SAR principles, the key structural features of this compound required for potent and selective biological activity can be systematically elucidated.

Metabolic Fate and Biotransformation Pathways of 2,2 Dicyclopropylmorpholine

In Vitro and In Vivo Metabolic Stability Assessment (e.g., Microsomal Stability)

One of the primary in vitro tools for this assessment is the microsomal stability assay . evotec.com This assay utilizes liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. wuxiapptec.comnih.gov By incubating 2,2-Dicyclopropylmorpholine with liver microsomes from different species (e.g., human, rat, mouse), researchers can determine its intrinsic clearance (CLint), a measure of the inherent ability of the liver enzymes to metabolize the compound. nuvisan.compharmaron.com The rate of disappearance of the parent compound over time is monitored, typically by LC-MS/MS, to calculate key parameters such as the in vitro half-life (t1/2). creative-bioarray.comxenotech.com

A typical microsomal stability assay involves incubating the test compound at a specific concentration with liver microsomes in the presence of necessary cofactors like NADPH, which is essential for the catalytic activity of CYP enzymes. evotec.comcreative-bioarray.com Samples are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is then quantified to determine the rate of metabolism. creative-bioarray.com

The results from such assays would classify this compound as having high, moderate, or low metabolic stability. pharmaron.com Compounds with a short half-life in this assay are predicted to be rapidly cleared in vivo, potentially leading to low oral bioavailability. researchgate.net Conversely, a long half-life suggests greater stability and potentially higher systemic exposure. researchgate.net For a more complete picture, hepatocyte stability assays may also be employed, as they contain a broader range of both Phase I and Phase II metabolic enzymes and their necessary cofactors, offering a more physiologically relevant model. wuxiapptec.compharmaron.com

In vivo metabolic stability would be subsequently evaluated in preclinical animal models. These studies provide a more holistic view by incorporating the complexities of absorption, distribution, metabolism, and excretion (ADME) that cannot be fully replicated in vitro.

Interactive Data Table: Representative Microsomal Stability Data

| Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | In Vitro Half-life (t1/2) (min) | Predicted In Vivo Clearance |

| Human | Data Not Available | Data Not Available | Data Not Available |

| Rat | Data Not Available | Data Not Available | Data Not Available |

| Mouse | Data Not Available | Data Not Available | Data Not Available |

| Dog | Data Not Available | Data Not Available | Data Not Available |

| Monkey | Data Not Available | Data Not Available | Data Not Available |

Note: This table is a template. Specific experimental data for this compound is not currently available.

Identification and Characterization of Major Metabolites

Following the determination of metabolic stability, the next crucial step is the identification and structural characterization of the major metabolites of this compound. This process is vital for understanding the complete biotransformation of the compound and for assessing the potential biological activity or toxicity of its metabolic products. nih.gov

The identification of metabolites is typically carried out using a combination of in vitro and in vivo models. In vitro, incubations with liver microsomes, S9 fractions, or hepatocytes can generate sufficient quantities of metabolites for initial detection and characterization. creative-bioarray.com In vivo, biological samples such as plasma, urine, and feces from preclinical species administered with this compound are analyzed.

The primary analytical technique for metabolite identification is high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers. nuvisan.com These instruments provide accurate mass measurements of both the parent compound and its metabolites, allowing for the determination of their elemental compositions. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information based on the fragmentation patterns. nih.govnih.gov

For this compound, likely metabolic transformations would involve both Phase I and Phase II reactions.

Role of Drug-Metabolizing Enzymes (e.g., Cytochrome P450 isoforms, Conjugation Enzymes)

The biotransformation of this compound is expected to be mediated by a variety of drug-metabolizing enzymes, primarily categorized into Phase I and Phase II enzymes. nih.govnih.gov

Phase I Metabolism: The Cytochrome P450 (CYP) Superfamily

The cytochrome P450 (CYP) enzymes are a large family of heme-containing monooxygenases that play a central role in the metabolism of a vast number of xenobiotics, including drugs. nih.govwisdomlib.org These enzymes are primarily located in the liver and are responsible for catalyzing oxidative, reductive, and hydrolytic reactions. nih.govwisdomlib.org For this compound, CYP enzymes are likely the primary drivers of its Phase I metabolism.

The major human CYP isoforms involved in drug metabolism are CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. mdpi.comresearchgate.net To identify the specific CYP isoforms responsible for metabolizing this compound, several in vitro approaches can be used:

Recombinant Human CYP Enzymes: Incubating the compound with individual, expressed human CYP enzymes can directly identify which isoforms are capable of its metabolism.

Chemical Inhibition Studies: Using known selective inhibitors for specific CYP isoforms in human liver microsomes can help to pinpoint the key enzymes involved. A significant reduction in the metabolism of this compound in the presence of a specific inhibitor would indicate the involvement of that particular CYP isoform.

Phase II Metabolism: Conjugation Enzymes

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which generally increases their water solubility and facilitates their excretion from the body. nih.govdrughunter.comlongdom.org The primary Phase II enzymes include:

UDP-glucuronosyltransferases (UGTs): These enzymes catalyze the transfer of glucuronic acid to the substrate. drughunter.comupol.cznih.gov If this compound undergoes hydroxylation in Phase I, the resulting hydroxyl group would be a prime target for glucuronidation. longdom.org

Sulfotransferases (SULTs): SULTs mediate the transfer of a sulfonate group. drughunter.comupol.cznih.gov

Glutathione S-transferases (GSTs): These enzymes conjugate the compound with glutathione. drughunter.comupol.cznih.gov

N-acetyltransferases (NATs): NATs are responsible for acetylation reactions. drughunter.comupol.cznih.gov

Methyltransferases (MTs): These enzymes add a methyl group to the substrate. drughunter.comupol.cznih.gov

The specific conjugation enzymes involved in the metabolism of this compound would be identified through similar in vitro methods using relevant subcellular fractions and cofactors.

Elucidation of Metabolic Pathways and Kinetic Parameters

Based on the identification of metabolites and the enzymes involved, a comprehensive metabolic pathway for this compound can be proposed. This pathway would illustrate the sequential biotransformation steps, from the parent compound to its primary, secondary, and tertiary metabolites.

For this compound, a plausible metabolic pathway would likely initiate with Phase I oxidation reactions catalyzed by CYP enzymes. Given the structure, potential sites of oxidation include:

Hydroxylation of the cyclopropyl (B3062369) rings: This could lead to the formation of mono-hydroxylated and di-hydroxylated metabolites.

Oxidation of the morpholine (B109124) ring: This could involve N-dealkylation or hydroxylation of the ring itself.

Oxidative cleavage of the cyclopropyl rings: While less common, this is a potential metabolic route.

Following Phase I oxidation, the resulting hydroxylated metabolites would likely undergo Phase II conjugation , primarily glucuronidation, to form more water-soluble and readily excretable products. drughunter.comlongdom.org

Kinetic Parameters

To quantify the efficiency of the enzymatic reactions, kinetic parameters are determined. This typically involves incubating varying concentrations of this compound with the relevant enzyme systems (e.g., human liver microsomes or recombinant CYP isoforms) and measuring the rate of metabolite formation. longdom.org The data are then fitted to kinetic models, most commonly the Michaelis-Menten equation, to determine:

Km (Michaelis constant): This represents the substrate concentration at which the reaction rate is half of its maximum, providing an indication of the enzyme's affinity for the substrate.

Vmax (maximum reaction velocity): This is the maximum rate of the enzymatic reaction.

Understanding these kinetic parameters is crucial for predicting the in vivo clearance of this compound and for assessing the potential for drug-drug interactions. dntb.gov.ua

Impact of Metabolic Transformations on Biological Activity and Toxicity

The metabolic transformation of a compound can have profound effects on its pharmacological activity and toxicological profile. researchgate.net The metabolites of this compound could exhibit a range of properties relative to the parent compound:

Inactivation: Metabolism often leads to the formation of inactive metabolites, which is a common detoxification pathway. nih.gov

Active Metabolites: In some cases, metabolites may retain or even possess enhanced biological activity compared to the parent drug. nih.gov If this compound has a therapeutic effect, it would be crucial to determine if any of its major metabolites contribute to this activity.

Toxic Metabolites: Biotransformation can sometimes lead to the formation of reactive or toxic metabolites that can cause adverse effects. nih.govnih.gov For example, the formation of reactive intermediates can lead to covalent binding to cellular macromolecules, potentially causing cellular damage.

Analytical Methodologies for the Detection and Quantification of 2,2 Dicyclopropylmorpholine

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra High-Performance Liquid Chromatography (UHPLC)

For non-volatile or thermally sensitive compounds like morpholine (B109124) derivatives, reversed-phase HPLC and UHPLC are the methods of choice. eschemy.com UHPLC, utilizing columns with smaller particle sizes, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. nih.gov

The analysis of 2,2-Dicyclopropylmorpholine is ideally performed using a C18 or similar reversed-phase column. The basic nature of the morpholine nitrogen necessitates the use of an acidic mobile phase modifier, such as formic acid or trifluoroacetic acid (TFA), to ensure the analyte is protonated. nih.govnih.govnih.gov This suppresses undesirable interactions with residual silanols on the stationary phase, resulting in sharp, symmetrical peak shapes. A typical mobile phase would consist of a gradient elution of water and a polar organic solvent like acetonitrile (B52724) or methanol, both containing a low concentration (e.g., 0.1%) of formic acid. nih.govresearchgate.net

Alternatively, for highly polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing an alternative retention mechanism that can be advantageous for separating polar amines. nih.gov

| Parameter | Condition | Purpose/Rationale |

|---|---|---|

| Column | Reversed-Phase C18 or Biphenyl (e.g., 50 mm x 2.1 mm, <3 µm) | Provides retention for the nonpolar cyclopropyl (B3062369) groups. Biphenyl columns can offer alternative selectivity. nih.govmdpi.com |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. Formic acid ensures protonation of the analyte for good peak shape and ESI efficiency. nih.gov |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component for eluting the analyte from the column. nih.gov |

| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for UHPLC systems, balancing speed and efficiency. |

| Elution Mode | Gradient | Allows for efficient elution of analytes with varying polarities and shortens run times. |

| Column Temperature | 30 - 40 °C | Improves peak shape and reduces viscosity, leading to lower backpressure. mdpi.com |

| Injection Volume | 1 - 5 µL | Standard volume to avoid column overloading while ensuring sufficient sensitivity. |

Gas Chromatography (GC)

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. Direct analysis of secondary amines like this compound by GC can be challenging due to the polarity of the N-H bond, which can lead to peak tailing and poor chromatographic performance through interaction with active sites in the GC system. nih.govsielc.com

| Parameter | Condition | Purpose/Rationale |

|---|---|---|

| Column | Capillary column (e.g., DB-5ms, HP-1ms), 30 m x 0.25 mm, 0.25 µm film thickness | Low-polarity phases are suitable for a wide range of derivatized analytes. |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the analyte through the column. |

| Inlet Mode | Split/Splitless | Splitless mode is used for trace analysis to maximize analyte transfer to the column. |

| Inlet Temperature | 250 - 280 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |

| Oven Program | Temperature gradient (e.g., start at 100 °C, ramp to 300 °C) | Separates compounds based on their boiling points and interactions with the stationary phase. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides structural information for identification, while FID offers robust quantification. |

Mass Spectrometry and Hyphenated Techniques

Mass spectrometry (MS) is the preferred detection method for this compound due to its exceptional sensitivity and selectivity. When coupled with a chromatographic separation technique (a "hyphenated" technique), it provides definitive identification and reliable quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

The combination of UHPLC with tandem mass spectrometry (UHPLC-MS/MS) represents the state-of-the-art for the quantitative analysis of novel psychoactive substances and related compounds in complex matrices. researchgate.netresearchgate.net In this technique, the mass spectrometer acts as a highly specific detector for the compounds eluting from the UHPLC column.

For quantitative analysis, tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode. nih.gov First, the protonated molecule (the precursor ion) is selected. This precursor ion is then fragmented through collision-induced dissociation (CID), and specific, stable product ions are monitored. This process is highly selective and significantly reduces background noise, enabling very low limits of detection. For this compound, the precursor ion would be the protonated molecule [M+H]⁺. Plausible fragmentation pathways would involve the loss of a cyclopropyl group or cleavage within the morpholine ring structure, similar to fragmentation patterns observed for other morpholine derivatives. core.ac.uk

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Predicted Neutral Loss | Designation |

|---|---|---|---|

| [M+H]⁺ | [M+H - C₃H₄]⁺ | Loss of a cyclopropyl radical and a hydrogen | Quantifier Ion |

| [M+H - C₃H₅]⁺ | Loss of a cyclopropyl group | Qualifier Ion | |

| [M+H]⁺ | Fragment from ring cleavage | Cleavage of the morpholine ring | Qualifier Ion |

Electrospray Ionization (ESI) and other Ionization Sources

Electrospray Ionization (ESI) is a soft ionization technique that is ideally suited for generating ions from polar molecules like this compound out of a liquid phase. wikipedia.org Operating in the positive ion mode (+ESI), the acidic mobile phase from the HPLC promotes the protonation of the basic secondary amine nitrogen, efficiently forming a stable protonated molecule, [M+H]⁺. nih.gov This process involves minimal in-source fragmentation, preserving the molecular ion for subsequent MS/MS analysis. wikipedia.org

While other ionization sources like Atmospheric Pressure Chemical Ionization (APCI) are available and can be useful for less polar compounds, ESI is the most common and effective source for analyzing compounds containing basic amine functionalities. nih.gov

Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a sample preparation strategy where the analyte is reacted to form a new compound with more favorable analytical properties. jfda-online.com For this compound, derivatization is primarily employed to overcome the challenges associated with GC analysis, although it can also be used to enhance detection in some LC methods. researchgate.netresearchgate.net The target of derivatization is the active hydrogen on the secondary amine of the morpholine ring.

Key strategies include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride (PFBOC) replaces the N-H proton with an acyl group. This neutralizes the polarity of the amine, increases volatility, and improves peak shape for GC analysis. researchgate.netjfda-online.com

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen with a nonpolar trimethylsilyl (B98337) (TMS) group. This is a very common technique to increase the volatility of polar compounds for GC analysis. sigmaaldrich.com

Nitrosation: Specific to secondary amines, reaction with sodium nitrite (B80452) under acidic conditions can form a stable N-nitroso derivative. This method has been successfully applied to the analysis of morpholine by GC-MS. nih.govresearchgate.net

Carbamate (B1207046) Formation: Reagents like propyl chloroformate react with the secondary amine to form a stable carbamate derivative suitable for GC analysis. phenomenex.com

Following a comprehensive search for scientific literature pertaining to the analytical methodologies for the detection and quantification of this compound, it has been determined that there is no available information specifically addressing the topics outlined in your request.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict and specific outline provided in your instructions. The creation of content for the requested sections and subsections would require non-existent data and would not be based on factual, verifiable scientific research.

Toxicological Assessment and Mechanistic Toxicology of 2,2 Dicyclopropylmorpholine

Mechanisms of Chemical Toxicity at Molecular and Cellular Levels

The investigation into the toxicity of a chemical compound like 2,2-Dicyclopropylmorpholine at the molecular and cellular levels is fundamental to understanding its potential adverse effects. This involves elucidating the specific interactions between the compound, or its metabolites, and biological molecules, which can lead to a cascade of events culminating in cellular dysfunction and, ultimately, organ toxicity.

Perturbation of Cellular Homeostasis and Stress Responses

Chemical insults can disrupt the delicate balance of cellular homeostasis, triggering a variety of stress responses. nih.gov Eukaryotic cells have evolved intricate systems to sense and respond to environmental challenges to maintain this equilibrium. nih.gov When a compound like this compound is introduced, it could potentially interfere with numerous homeostatic processes, including ion balance, redox state, and energy metabolism.

A primary mechanism of toxicity involves the generation of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components such as lipids, proteins, and DNA. libretexts.org Cells possess antioxidant defense mechanisms, including enzymes like superoxide (B77818) dismutase and catalase, as well as non-enzymatic antioxidants like glutathione, to counteract oxidative damage. libretexts.org However, overwhelming these defenses can lead to cell death through apoptosis or necrosis.

Furthermore, exposure to a xenobiotic can induce stress in the endoplasmic reticulum (ER), the primary site of protein and lipid synthesis. This "ER stress" activates the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis. nih.gov If the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to cell death. nih.gov

| Cellular Homeostatic Process | Potential Perturbation by a Chemical Compound | Consequent Stress Response |

| Redox Balance | Increased production of Reactive Oxygen Species (ROS) | Activation of antioxidant defense systems (e.g., Nrf2 pathway) |

| Protein Folding | Accumulation of misfolded proteins in the ER | Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR) |

| Ion Homeostasis | Disruption of ion channel or transporter function | Alterations in membrane potential and signaling cascades |

| Energy Metabolism | Inhibition of mitochondrial respiration | Activation of alternative energy pathways (e.g., glycolysis), potential for ATP depletion |

Target Organ Toxicity and Cellular Damage Pathways

The specific organs affected by a toxicant are referred to as target organs. The susceptibility of an organ to chemical injury is determined by various factors, including blood flow, metabolic capabilities, and the presence of specific molecular targets. nih.gov For a novel compound like this compound, identifying potential target organs would be a critical step in its toxicological assessment.

Cellular damage pathways that can be initiated by chemical exposure are diverse and interconnected. These pathways can include:

Apoptosis: A programmed cell death mechanism characterized by cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies. It is a crucial process for removing damaged cells without inducing inflammation.

Necrosis: A form of cell death resulting from acute cellular injury, characterized by cell swelling and lysis, which often triggers an inflammatory response.

Autophagy: A cellular process of "self-eating" where damaged organelles and proteins are degraded and recycled. While primarily a survival mechanism, excessive or impaired autophagy can contribute to cell death. mdpi.com

DNA Damage: Electrophilic compounds or their metabolites can form adducts with DNA, potentially leading to mutations and carcinogenicity if not repaired by the cell's DNA repair machinery. libretexts.org

In Silico and Computational Toxicology Approaches

In recent years, computational methods have become indispensable tools in toxicology for predicting the potential toxicity of chemicals, thereby reducing the reliance on animal testing. nih.govresearchgate.net These in silico approaches are particularly valuable for screening large numbers of compounds and for prioritizing chemicals for further experimental testing. kean.eduresearchgate.net

Predictive Toxicology Modeling (e.g., QSAR for Toxicity, Machine Learning)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that relates the chemical structure of a compound to its biological activity, including toxicity. kean.edusemanticscholar.org By analyzing a dataset of compounds with known toxicities, QSAR models can be developed to predict the toxicity of new, untested chemicals based on their structural features. unc.edu

Machine learning algorithms, such as random forests and neural networks, are increasingly being used to build more sophisticated and predictive QSAR models. nih.gov These models can capture complex, non-linear relationships between chemical structure and toxicity. For a compound like this compound, a QSAR analysis could provide initial estimates of its potential for various toxicological endpoints, such as mutagenicity, carcinogenicity, and acute toxicity. inotiv.com

| Modeling Approach | Description | Application in Toxicology |

| QSAR | Establishes a mathematical relationship between chemical structure and biological activity. | Predicts toxicity endpoints based on structural features. |

| Machine Learning | Utilizes algorithms to learn from data and make predictions. | Develops complex predictive models for various toxicities. |

| Read-Across | Predicts the properties of a substance by using data from structurally similar substances. | Fills data gaps for chemicals with limited experimental data. |

Network Toxicology and Systems Toxicology Applications

Network toxicology and systems toxicology are emerging fields that integrate computational and experimental data to understand the broader biological impact of chemical exposures. nih.gov These approaches move beyond a single molecular target or pathway to consider the complex interactions within biological networks. nih.gov

Systems toxicology aims to model the dynamic perturbations of biological systems in response to toxicant exposure across multiple levels of biological organization, from genes and proteins to cells and organs. nih.govnih.gov By constructing and analyzing these networks, researchers can identify key nodes and pathways that are disrupted by a chemical, providing a more holistic understanding of its mechanism of toxicity. For this compound, a systems toxicology approach could help to predict its potential effects on various physiological systems and identify potential biomarkers of exposure or effect.

Gene Expression and Transcriptional Activity Disruption

Exposure to toxic chemicals can significantly alter gene expression patterns within a cell. nih.gov These changes in the transcriptome can provide valuable insights into the mechanisms of toxicity and can serve as sensitive indicators of cellular stress. nih.govnih.gov

The regulation of gene expression is a complex process involving the binding of transcription factors to specific DNA sequences, which in turn controls the rate of transcription of a gene into messenger RNA (mRNA). dntb.gov.ua A chemical compound can interfere with this process in several ways:

Directly binding to transcription factors: This can either activate or inhibit their function.

Activating signaling pathways: This can lead to the phosphorylation and subsequent activation or deactivation of transcription factors.

Altering the epigenetic landscape: This includes modifications to DNA and histones that can influence gene accessibility and transcription.

Integrated Toxicological Risk Assessment Frameworks and Novel Testing Strategies

The toxicological assessment of novel chemical entities such as this compound is increasingly moving away from traditional animal-based testing towards more integrated and human-relevant approaches. These modern frameworks, often referred to as Next Generation Risk Assessment (NGRA), leverage a combination of computational and in vitro methods to build a comprehensive understanding of a substance's potential toxicity. This shift is driven by the need for more efficient, ethical, and accurate safety evaluations. nih.govresearchgate.net

An integrated approach to testing and assessment (IATA) utilizes data from various sources, including in silico, in vitro, and in vivo studies, within a structured framework to inform risk assessment decisions. uni-konstanz.de For a compound like this compound, where public domain toxicological data is scarce, the application of such frameworks is essential for a thorough evaluation.

A tiered approach is often employed, starting with less complex, high-throughput methods and progressing to more complex assays for compounds that show potential for biological activity. nih.gov This strategy allows for the efficient screening of numerous chemicals and prioritizes resources for those that warrant further investigation.

New Approach Methodologies (NAMs) are central to these modern frameworks. NAMs encompass a range of in vitro and in silico techniques designed to provide mechanistic insights into potential toxicity. nih.gov These methodologies can include:

In Silico Models: Computational tools such as Quantitative Structure-Activity Relationship (QSAR) models can predict the potential for toxicity based on the chemical structure of this compound. mdpi.com These models compare the structure to other compounds with known toxicological profiles to identify potential hazards.

In Vitro Assays: A wide array of cell-based assays can be used to investigate specific toxicological endpoints. studysmarter.co.uk For this compound, this could involve assessing its effects on various cell types to identify potential target organs and mechanisms of toxicity. tamu.edutaylorfrancis.com

Toxicokinetics and Toxicodynamics: Integrating data on a substance's absorption, distribution, metabolism, and excretion (toxicokinetics) with its biological effects (toxicodynamics) is a key aspect of NGRA. nih.gov This integration allows for a more accurate assessment of in vivo responses from in vitro data. scilit.com

The development of Adverse Outcome Pathways (AOPs) provides a framework for linking a molecular initiating event to an adverse outcome at the organism or population level. nih.govmdpi.com For this compound, establishing AOPs would involve identifying its specific molecular targets and understanding the subsequent cascade of events that could lead to toxicity.

Illustrative Tiered Testing Strategy for this compound

Below is an interactive data table illustrating a hypothetical tiered testing strategy for this compound, based on modern toxicological frameworks.

| Tier | Testing Method | Hypothetical Finding for this compound | Implication |

| 1 | In Silico Screening (QSAR) | Structural alerts for potential hepatotoxicity and neurotoxicity. | Prioritizes these endpoints for further in vitro testing. |

| 2 | High-Throughput In Vitro Screening | Activity in assays related to oxidative stress in hepatic cell lines. No significant activity in neuronal cell lines. | Indicates a potential mechanism of hepatotoxicity. Neurotoxicity is a lower priority. |

| 3 | Mechanistic In Vitro Assays | Confirms induction of oxidative stress and subsequent mitochondrial dysfunction in primary human hepatocytes. | Provides a mechanistic basis for potential liver toxicity. |

| 4 | Toxicokinetic Modeling | In silico and in vitro data suggest rapid metabolism and clearance. | Helps to contextualize the potential in vivo dose-response relationship. |

Integrated Risk Assessment

The data generated from these novel testing strategies are then integrated to conduct a comprehensive risk assessment. This involves comparing the potential for hazard, as identified through in vitro and in silico methods, with potential human exposure levels. uni-konstanz.de The goal is to determine whether the use of this compound is reasonably certain to cause no harm under specific exposure scenarios. uni-konstanz.de

The use of integrated toxicological risk assessment frameworks and novel testing strategies allows for a more nuanced and human-relevant evaluation of new chemicals like this compound. nih.gov By focusing on mechanistic understanding and utilizing a tiered approach, these modern methods provide a robust foundation for ensuring chemical safety while reducing reliance on traditional animal testing.

Future Directions and Emerging Research Avenues for 2,2 Dicyclopropylmorpholine Research

Exploration of Novel Applications and Therapeutic Potential

The morpholine (B109124) scaffold is a key feature in numerous approved drugs and bioactive compounds, suggesting that 2,2-Dicyclopropylmorpholine could hold significant therapeutic potential. Morpholine-based compounds have been investigated for a wide range of pharmacological activities, including in the context of neurodegenerative diseases where they have been assessed for their ability to modulate critical enzymes. nih.gov Future research could focus on screening this compound for various biological activities.

Initial in silico and in vitro screening assays could be employed to predict and test its efficacy against a wide array of biological targets. Based on the known activities of other dicyclopropyl-containing molecules and morpholine derivatives, potential areas of investigation could include its use as an antiviral, anticancer, or central nervous system-acting agent. The unique structural conformation imparted by the dicyclopropyl groups may lead to novel interactions with biological targets, offering a new avenue for drug discovery.

Table 1: Hypothetical Therapeutic Screening Areas for this compound

| Therapeutic Area | Rationale | Potential Assays |

| Neurodegenerative Diseases | Morpholine derivatives have shown potential in modulating enzymes related to neurodegeneration. nih.gov | Enzyme inhibition assays (e.g., cholinesterases, monoamine oxidases), neuroprotection assays in cell culture. |

| Oncology | Novel heterocyclic compounds are continuously explored for anticancer properties. | Cytotoxicity assays against various cancer cell lines, cell cycle analysis. |

| Infectious Diseases | The morpholine ring is present in some antiviral and antibacterial agents. | Antiviral replication assays, minimum inhibitory concentration (MIC) assays against bacterial strains. |

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) in Comprehensive Studies

To build a comprehensive biological understanding of this compound, future studies could integrate multi-omics data. This approach allows for a holistic view of the molecular changes induced by the compound in a biological system. nih.gov Such studies can help in understanding the flow of information from the genomic level to the ultimate phenotype. nih.gov

Genomics research could identify genetic variations that influence an individual's response to the compound, paving the way for personalized medicine applications.

Proteomics , the large-scale study of proteins, can reveal the protein targets of this compound and its effects on cellular pathways. nih.gov Techniques like chemical proteomics could be used to identify the direct binding partners of the compound in a complex biological sample.

Metabolomics would involve the comprehensive analysis of metabolites in a biological system following exposure to the compound. nih.gov This can provide insights into the metabolic pathways affected by this compound and identify potential biomarkers of its effect or toxicity. nih.govnih.gov

The integration of these omics datasets can provide a more complete picture of the compound's mechanism of action and potential off-target effects. mdpi.com

Development of Advanced Computational Models for Drug Design and Risk Assessment

Computational modeling is an indispensable tool in modern drug discovery and chemical risk assessment. For this compound, advanced computational models could be developed and utilized in several ways:

Drug Design: Quantitative Structure-Activity Relationship (QSAR) models could be built to predict the biological activity of novel derivatives of this compound. mdpi.commdpi.com This would enable the rational design of new molecules with improved potency and selectivity. sygnaturediscovery.com De novo drug design algorithms could also be employed to generate novel molecular structures based on the this compound scaffold with desired pharmacological properties. nih.govarxiv.org

Risk Assessment: In silico toxicology models can predict potential adverse effects of this compound, reducing the need for extensive animal testing. mdpi.com These models can estimate properties such as carcinogenicity, mutagenicity, and reproductive toxicity. A thorough risk management plan would be essential to document and mitigate any identified important risks. europa.eu

Table 2: Illustrative Computational Approaches for this compound Research

| Computational Method | Application Area | Potential Outcome |

| Molecular Docking | Drug Design | Prediction of binding modes to potential protein targets. |

| QSAR | Drug Design & Risk Assessment | Correlation of chemical structure with biological activity and toxicity. mdpi.com |

| Molecular Dynamics Simulations | Drug Design | Understanding the dynamic behavior of the compound when interacting with a target. |

| Toxicity Prediction Models | Risk Assessment | Early identification of potential safety liabilities. |

Sustainable Synthetic Methodologies and Green Chemistry Principles in Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Future research on this compound should focus on developing sustainable and environmentally friendly synthetic routes. Key areas of focus would include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ionic liquids. researchgate.net

Catalysis: Employing highly efficient and selective catalysts, including biocatalysts, to reduce energy consumption and waste generation. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy usage. mdpi.com

Adopting these green chemistry principles would not only minimize the environmental impact of producing this compound but also potentially lead to more efficient and cost-effective manufacturing processes. rsc.org

Translational Research to Bridge Preclinical Findings with Potential Clinical Relevance

Translational research is the process of applying discoveries generated during research in the laboratory to the development of trials and studies in humans. duke.edu Should preclinical studies of this compound show promise, a clear translational pathway would need to be established. This would involve:

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Thoroughly characterizing how the compound is absorbed, distributed, metabolized, and excreted (ADME) in animal models to predict its behavior in humans. nih.gov

Biomarker Development: Identifying and validating biomarkers that can be used to monitor the compound's therapeutic effect or potential toxicity in clinical trials.

Preclinical Toxicology: Conducting comprehensive safety studies in relevant animal models to establish a safe starting dose for human trials. nih.gov

A well-defined translational strategy is crucial for efficiently moving a promising compound from the laboratory to the clinic, ultimately benefiting patients. duke.edu

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2,2-Dicyclopropylmorpholine to achieve high yield and purity?

- Methodological Answer: Synthesis optimization requires careful control of cyclopropane ring stability, as strain in the cyclopropyl groups can lead to undesired ring-opening reactions. Use inert atmospheres (e.g., nitrogen) to minimize oxidative degradation and low-temperature conditions during cyclopropanation steps. Characterization via -NMR and HPLC is critical to monitor intermediate stability and final product purity. For example, sodium borohydride-mediated reductions or palladium-catalyzed cross-coupling reactions may be adapted from similar morpholine derivatives .

Q. How can researchers ensure accurate characterization of this compound, especially in distinguishing it from structural analogs?

- Methodological Answer: Combine multiple analytical techniques:

- NMR Spectroscopy: -NMR can resolve cyclopropane carbon signals (typically 10–15 ppm) and morpholine ring protons (3.5–4.5 ppm).

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., CHNO) and isotopic patterns.

- Chromatography (HPLC/UHPLC): Use reverse-phase columns (C18) with UV detection (210–254 nm) to separate analogs with subtle substituent differences. Reference standards from pharmacopeial guidelines (e.g., USP) ensure method validation .

Q. What factors influence the stability of this compound during storage and experimental use?

- Methodological Answer: Stability is affected by:

- Moisture: Cyclopropane rings are prone to hydrolysis; store in desiccated environments (<5% humidity).

- Light: UV exposure may induce photodegradation; use amber glassware.

- Temperature: Long-term storage at –20°C in inert solvents (e.g., anhydrous DMSO) preserves integrity. Regular stability testing via TLC or LC-MS is recommended .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in biological systems?

- Methodological Answer:

- Systematic Substituent Variation: Synthesize analogs with modified cyclopropyl groups (e.g., fluorinated or methylated derivatives) to assess steric/electronic effects.

- In Vitro Assays: Use enzyme inhibition assays (e.g., kinase or protease targets) with IC determination. Pair with molecular docking studies to predict binding interactions.

- Data Correlation: Apply multivariate analysis to link structural descriptors (e.g., logP, polar surface area) to activity trends. Literature analogs (e.g., oxadiazole-morpholine hybrids) provide comparative frameworks .

Q. What methodologies are recommended to resolve discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer:

- Standardized Protocols: Replicate assays under controlled conditions (e.g., cell line purity, buffer composition) to isolate experimental variables.

- Meta-Analysis: Aggregate data from peer-reviewed studies using tools like PRISMA guidelines. Evaluate publication bias via funnel plots.

- Orthogonal Validation: Confirm activity with alternative assays (e.g., SPR for binding affinity vs. functional cellular assays). Discrepancies may arise from impurity profiles or solvent effects (e.g., DMSO concentration variations) .

Q. What computational approaches are effective in predicting the reactivity or interaction mechanisms of this compound with biological targets?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate cyclopropane ring strain energy and transition states for ring-opening reactions.

- Molecular Dynamics (MD): Simulate ligand-protein interactions over nanosecond timescales to identify key binding residues.

- QSAR Modeling: Train models using descriptors like topological polar surface area (TPSA) or Hammett constants. Validate with leave-one-out cross-validation .

Safety and Compliance

Q. Based on current research, what are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation: Use fume hoods for synthesis steps involving volatile intermediates (e.g., acyl chlorides).

- Waste Disposal: Follow EPA guidelines for organic solvents and halogenated byproducts. Neutralize acidic/basic waste before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.